(2R)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
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Overview
Description
BOC-D-DAP(DDE)-OH, also known as tert-butoxycarbonyl-D-diaminopropionic acid (DDE)-OH, is a derivative of diaminopropionic acid. This compound is widely used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-D-DAP(DDE)-OH typically involves the protection of the amino groups of diaminopropionic acid. The tert-butoxycarbonyl (BOC) group is commonly used for this purpose. The synthesis can be summarized in the following steps:
Protection of the Amino Group: The amino group of diaminopropionic acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the DDE Group: The DDE group is introduced by reacting the protected diaminopropionic acid with a suitable reagent under controlled conditions.
Industrial Production Methods
Industrial production of BOC-D-DAP(DDE)-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of diaminopropionic acid are reacted with tert-butoxycarbonyl chloride.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
BOC-D-DAP(DDE)-OH undergoes various chemical reactions, including:
Deprotection: The BOC and DDE groups can be removed under acidic conditions to yield free diaminopropionic acid.
Substitution: The compound can undergo substitution reactions where the amino groups are replaced with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used to remove the BOC group.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include free diaminopropionic acid and its various derivatives, depending on the specific reactions and conditions used.
Scientific Research Applications
BOC-D-DAP(DDE)-OH has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its protective groups.
Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules.
Drug Development: It is used in the development of peptide-based drugs.
Biological Studies: The compound is used in studies involving protein-protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of BOC-D-DAP(DDE)-OH involves the protection of amino groups during peptide synthesis. The BOC group prevents unwanted reactions, allowing for the selective formation of peptide bonds. The DDE group provides additional protection and can be selectively removed under specific conditions.
Comparison with Similar Compounds
Similar Compounds
BOC-D-DAP-OMe: This compound is similar but has a methoxy group instead of the DDE group.
BOC-D-DAP-Fmoc: This compound has a fluorenylmethyloxycarbonyl group instead of the DDE group.
Uniqueness
BOC-D-DAP(DDE)-OH is unique due to its combination of BOC and DDE protective groups, which provide enhanced protection during peptide synthesis. This makes it particularly useful in complex peptide synthesis where selective deprotection is required.
Biological Activity
The compound (2R)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid , known for its complex structure and potential biological activities, has garnered attention in pharmacological research. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Structural Formula
- IUPAC Name : this compound
- Molecular Formula : C31H36N2O6
- CAS Number : 1228900-15-9
- Molecular Weight : 532.64 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : The presence of dioxocyclohexylidene groups may enhance its ability to scavenge free radicals.
- Anti-inflammatory Properties : The amino acid structure suggests potential modulation of inflammatory pathways.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antioxidant Activity : A study demonstrated that the compound significantly reduced oxidative stress markers in cell lines treated with hydrogen peroxide, indicating its potential as a protective agent against oxidative damage .
- Anti-inflammatory Effects : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a notable decrease in the secretion of TNF-alpha and IL-6, suggesting its role in modulating inflammatory responses .
- Enzyme Interaction : The compound was found to inhibit the activity of certain enzymes involved in lipid metabolism, which could have implications for conditions such as obesity and diabetes .
Synthesis Methods
The synthesis of this compound involves multiple steps:
- Formation of Dioxocyclohexylidene : Initial reactions involve cyclization processes to form the dioxocyclohexylidene moiety.
- Amine Coupling : The ethylamino group is introduced through coupling reactions with appropriate amines.
- Final Modifications : Protecting groups are added and subsequently removed to yield the final product with high purity.
Table 2: Synthesis Overview
Step | Description |
---|---|
Step 1 | Cyclization to form dioxocyclohexylidene |
Step 2 | Coupling with ethylamine |
Step 3 | Deprotection and purification |
Properties
Molecular Formula |
C18H28N2O6 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C18H28N2O6/c1-10(14-12(21)7-18(5,6)8-13(14)22)19-9-11(15(23)24)20-16(25)26-17(2,3)4/h11,21H,7-9H2,1-6H3,(H,20,25)(H,23,24) |
InChI Key |
JONCDJKRGMZBBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Origin of Product |
United States |
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